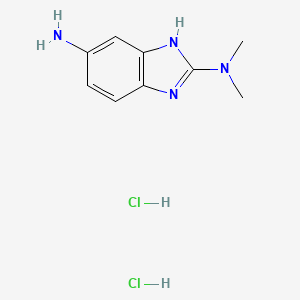

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride

描述

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride, also known as DMABN, is a chemical compound with the molecular formula C9H14Cl2N4 and a molecular weight of 249.14 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride is 1S/C9H12N4.2ClH/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9;;/h3-5H,10H2,1-2H3,(H,11,12);2*1H . This indicates the presence of two chlorine atoms, which suggests that this compound is a dihydrochloride salt .Physical And Chemical Properties Analysis

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

Antimicrobial Activity

Benzimidazole derivatives, like N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride , have been shown to possess significant antimicrobial properties. They are effective against a variety of bacterial strains, including resistant ones. The compound’s mechanism of action often involves disruption of the microbial cell membrane or inhibition of essential enzymes .

Anthelmintic Applications

These compounds are also known for their anthelmintic activity, which means they can be used to treat parasitic worm infestations. By affecting the energy metabolism of the worms, benzimidazole derivatives cause paralysis and death of the parasites .

Antiviral Uses

The structural motif of benzimidazole is found in several antiviral drugs. It can inhibit viral replication by targeting viral DNA polymerase or reverse transcriptase, making it a potential candidate for treating viral infections .

Anticancer Potential

Benzimidazole derivatives have been studied for their anticancer properties. They can act as kinase inhibitors, disrupting cancer cell signaling pathways. Additionally, they may intercalate with DNA, leading to apoptosis of cancer cells .

Antihypertensive Effects

Some benzimidazole derivatives exhibit antihypertensive effects by acting on the renin-angiotensin system or by being calcium channel blockers. This can lead to the relaxation of blood vessels and reduced blood pressure .

Chemical Synthesis

In the field of chemical synthesis, benzimidazole derivatives are valuable intermediates. They can be used to synthesize more complex molecules, including pharmaceuticals and polymers, due to their reactivity and stability .

Material Science

The unique properties of benzimidazole derivatives make them suitable for applications in material science. They can be incorporated into polymers to enhance thermal stability or used in the creation of novel materials with specific electronic or photonic properties .

Analytical Chemistry

In analytical chemistry, benzimidazole derivatives can serve as fluorescent probes or reagents due to their ability to bind to specific molecules. This makes them useful in various detection and quantification techniques .

安全和危害

This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

属性

IUPAC Name |

2-N,2-N-dimethyl-3H-benzimidazole-2,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4.2ClH/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9;;/h3-5H,10H2,1-2H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEYYFUWKMLDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(N1)C=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride | |

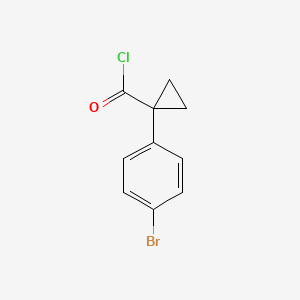

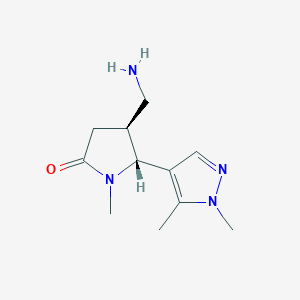

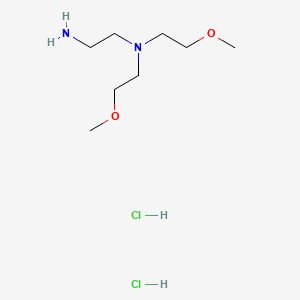

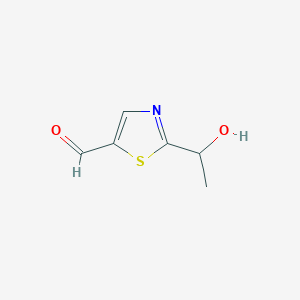

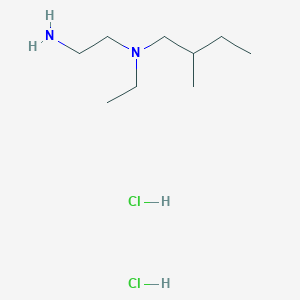

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1383345.png)

![{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene](/img/structure/B1383355.png)